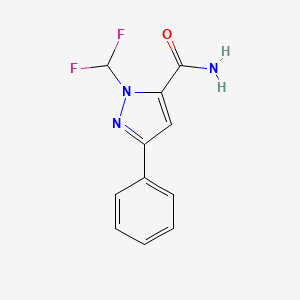

![molecular formula C8H11N3 B1479732 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-11-1](/img/structure/B1479732.png)

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

“1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of imidazopyrazoles . Imidazopyrazoles are heterocyclic compounds that have been attracting attention due to their diverse and very useful bioactivities . They are key structural units for pharmaceutical, agrochemical, and material science applications .

Synthesis Analysis

The synthesis of imidazopyrazoles involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The chemical reactions involving imidazopyrazoles include the selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole . This involves a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole , have been studied for their antibacterial properties. They have shown effectiveness against various bacterial strains, including drug-resistant ones . Additionally, compounds with the imidazole ring have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, which suggests potential for treating tuberculosis .

Anti-inflammatory and Analgesic Effects

The imidazole moiety is known to confer anti-inflammatory and analgesic effects. This makes 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole a candidate for the development of new anti-inflammatory drugs, potentially offering relief for conditions like arthritis .

Antitumor Applications

Imidazole-containing compounds have been explored for their antitumor properties. They can interfere with the proliferation of cancer cells, making them valuable in the search for novel anticancer therapies .

Antiviral Properties

The imidazole ring is present in several antiviral drugs. Derivatives of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole could be developed to treat viral infections, as they may interfere with viral replication or assembly .

Antidiabetic Potential

Research has indicated that imidazole derivatives can exhibit antidiabetic activity. This suggests that 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole may be useful in managing diabetes by influencing glucose metabolism or insulin sensitivity .

Anti-amoebic and Antihelmintic Uses

Compounds with an imidazole structure have shown activity against parasitic infections, including amoebiasis and helminthiasis. This points to the potential use of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole in treating these types of infections .

Zukünftige Richtungen

Imidazopyrazoles have been attracting attention due to their diverse and very useful bioactivities . They are key structural units for pharmaceutical, agrochemical, and material science applications . Therefore, the development of new drugs that overcome antimicrobial resistance problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and have acted as a remedy for the development of novel drugs .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It’s known that the solubility of imidazole derivatives in aqueous media can be significantly improved by certain substitutions .

Result of Action

Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The environment can play a significant role in the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

1-ethyl-6-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-10-4-5-11-8(10)6-7(2)9-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEOOGDBPMGTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)

![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)

![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)

![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)

![methyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479661.png)

![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1479662.png)

![3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479663.png)

![3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479664.png)

![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479667.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479668.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479672.png)